GPR35 Receptor Agonist Potency: 2,3,5-THBA as a Partial Agonist with Defined EC₅₀ of 8.4 μM, Differentiated from Gallic Acid (EC₅₀ ~1.16 μM) and Other Aspirin Metabolites
2,3,5-Trihydroxybenzoic acid has been pharmacologically characterized as a partial agonist at the human G protein-coupled receptor GPR35, with an EC₅₀ of 8.4 μM determined by dynamic mass redistribution (DMR) assay, corresponding to a potency of 250 nM in β-arrestin-2 recruitment [1]. This EC₅₀ value differs from that of gallic acid (3,4,5-THBA), which was independently characterized as a moderate-potency GPR35 agonist with an EC₅₀ of approximately 1.16 μM [2]. Within the aspirin metabolite family specifically, 2,3,5-THBA was reported as the most potent GPR35 agonist, surpassing salicyluric acid and gentisuric acid [3]. The compound acts as a partial agonist rather than a full agonist, which distinguishes it from synthetic GPR35 tool compounds such as zaprinast [1].
| Evidence Dimension | GPR35 receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 8.4 μM (DMR assay); 250 nM (β-arrestin-2 recruitment assay); partial agonist |
| Comparator Or Baseline | Gallic acid (3,4,5-THBA): EC₅₀ ~1.16 μM (moderate potency agonist); Salicyluric acid: active but less potent than 2,3,5-THBA; Gentisuric acid: active but less potent |
| Quantified Difference | 2,3,5-THBA is approximately 7.2-fold less potent than gallic acid at GPR35; however, 2,3,5-THBA is the most potent agonist specifically among aspirin metabolites |
| Conditions | Human GPR35 expressed in HEK293 cells; dynamic mass redistribution (DMR) label-free assay and Tango β-arrestin-2 translocation assay; Deng and Fang 2012; data consolidated in Mackenzie et al. 2015 review |
Why This Matters
For researchers studying aspirin's non-COX mechanisms of action or GPR35-targeted drug discovery, 2,3,5-THBA offers a defined, commercially available endogenous metabolite-derived partial agonist with a potency profile distinct from both gallic acid and synthetic GPR35 ligands, enabling precise pharmacological benchmarking.
- [1] Mackenzie AE, Lappin JE, Taylor DL, Nicklin SA, Milligan G. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Front Pharmacol. 2015;6:41. PMCID: PMC4354270. Table 1: 2,3,5-THB, Partial agonist, Human: 8.4 μM (DMR 250 nM). View Source
- [2] Deng H, Fang Y. Anti-inflammatory gallic acid and wedelolactone are G protein-coupled receptor-35 agonists. Pharmacology. 2012;89(3-4):211-219. DOI: 10.1159/000337184. Gallic acid EC₅₀ ~1.16 μM at GPR35. View Source
- [3] Deng H, Fang Y. Aspirin metabolites are GPR35 agonists. Naunyn Schmiedebergs Arch Pharmacol. 2012;385(7):729-737. PMID: 22526472. View Source
